Fmoc-D-Met-OH
Overview
Description
Fmoc-D-Met-OH: , also known as N-α-fluorenylmethyloxycarbonyl-D-methionine, is a derivative of the amino acid methionineThe fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain .
Mechanism of Action
- The Fmoc group serves as a temporary protecting group for the Met amino group during solid-phase peptide synthesis (SPPS) .
- The Fmoc group is introduced by reacting the Met amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .
- During peptide elongation, the Fmoc group prevents side reactions at the N-terminus while allowing further coupling reactions .
- Upon completion of peptide synthesis, the Fmoc group is removed using piperidine, revealing the free Met amino group for subsequent reactions .
- Downstream effects involve the formation of peptide bonds and the assembly of the desired peptide sequence .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fmoc-D-Met-OH can undergo oxidation to form methionine sulfoxide.
Reduction: The sulfoxide form can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: Metal ion catalysts, oxygen.
Reduction: Dithiothreitol (DTT), other reducing agents.
Substitution: Piperidine in N,N-dimethylformamide (DMF).
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Free amine of D-methionine.
Scientific Research Applications
Chemistry
Peptide Synthesis:
Biology
Protein Engineering: It is used in the design and synthesis of peptides for studying protein-protein interactions and enzyme mechanisms.
Medicine
Drug Development: Fmoc-D-Met-OH is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Comparison with Similar Compounds
Similar Compounds: : 1.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426316 | |
Record name | Fmoc-D-Met-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-40-6 | |
Record name | D-FMOC-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-D-Met-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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